1-chloro-N,N-diethylethanamine;copper
Description
1-Chloro-N,N-diethylethanamine;copper refers to a coordination complex where copper ions are bound to 1-chloro-N,N-diethylethanamine, a tertiary amine with a chloro substituent. For instance, diazido{(S)-1-phenyl-N,N-bis[(2-pyridyl)methyl]ethanamine}copper(II) exhibits a monoclinic crystal system with lattice parameters $a = 6.9972 \, \text{Å}$, $b = 14.506 \, \text{Å}$, and $c = 10.2828 \, \text{Å}$, forming a one-dimensional chain via hydrogen bonding . Such structural features suggest that this compound likely adopts a similar coordination geometry, with the chloro group influencing ligand stability and reactivity.
Applications of this compound are inferred from related systems. For example, copper complexes with amine ligands are widely used in catalysis, such as in the Henry reaction (nitroaldol reaction), where N,N-diethylethanamine (TEA) serves as a base additive to accelerate reaction rates . Additionally, N,N-diethylethanamine derivatives demonstrate corrosion inhibition for copper in acidic media, achieving up to 98% efficiency in 1 M HCl .
Properties
CAS No. |
88468-33-1 |
|---|---|
Molecular Formula |
C6H14ClCuN |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
1-chloro-N,N-diethylethanamine;copper |
InChI |
InChI=1S/C6H14ClN.Cu/c1-4-8(5-2)6(3)7;/h6H,4-5H2,1-3H3; |
InChI Key |
ASFZLLFMEKJABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)Cl.[Cu] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Copper-Amine Complexes
- Coordination Geometry: The pyridyl and phenyl groups in ’s complex enhance π-π stacking and hydrogen bonding, whereas 1-chloro-N,N-diethylethanamine likely prioritizes σ-donor interactions due to its alkyl and chloro substituents. This difference may reduce catalytic enantioselectivity but improve solubility in non-polar solvents.
- Catalytic Performance : In the Henry reaction, the Cu(II) complex of ligand1 achieved 72% yield and 88% enantiomeric excess (ee) without a base, but adding N,N-diethylethanamine (TEA) reduced reaction time by 50% while maintaining selectivity .
Functional Comparison with Chloroethylamine Derivatives
Corrosion Inhibition Efficiency
Table 3: Inhibitory Performance of Amines on Copper in 1 M HCl
| Inhibitor | Concentration | Efficiency (%) | Adsorption Isotherm | Reference |
|---|---|---|---|---|
| N,N-Diethylethanamine (D) | 0.1 M | 96 | Langmuir | |
| 2-Aminoethanol (A) | 0.1 M | 92 | Langmuir | |
| Synergistic (A + D) | 0.05 M each | 98 | Langmuir |
- Mechanism: N,N-Diethylethanamine inhibits copper corrosion by adsorbing onto the metal surface, blocking both anodic and cathodic sites. The chloro substituent in 1-chloro-N,N-diethylethanamine may enhance adsorption via stronger dipole interactions .
Research Findings and Implications
- Material Science : Structural insights from analogous complexes (e.g., ) suggest that tuning ligand substituents (chloro vs. phenyl) can modulate crystal packing and stability .
- Industrial Applications : High corrosion inhibition efficiency (98%) positions chloroethylamine-copper systems as cost-effective protectants in acidic environments .
Q & A
Basic Research Questions
Q. What is the role of 1-chloro-N,N-diethylethanamine in synthesizing acid chlorides from carboxylic acids?
- Methodological Answer : 1-Chloro-N,N-diethylethanamine (Ghosez’s reagent) facilitates acid chloride formation under strictly neutral conditions, avoiding acidic or basic environments required by traditional reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This specificity minimizes side reactions, particularly in substrates sensitive to harsh conditions. Infrared spectroscopy confirms quantitative conversion within hours without affecting secondary amide bonds, making it ideal for complex syntheses (e.g., asymmetric discotic molecules) .
Q. How does N,N-diethylethanamine inhibit copper corrosion in acidic environments?
- Methodological Answer : In 1 M hydrochloric acid, N,N-diethylethanamine acts as a corrosion inhibitor by adsorbing onto copper surfaces, blocking active sites. Gravimetric studies (weight loss measurements) and potentiodynamic polarization (Tafel plots) show reduced corrosion rates. Efficiency is calculated via:
where is weight loss. Synergy with 2-aminoethanol further enhances inhibition by shifting corrosion potentials to noble regions, reducing both anodic and cathodic currents .
Q. What analytical techniques validate the inhibitory efficiency of N,N-diethylethanamine on copper?
- Methodological Answer :
- Gravimetry : Measures weight loss over time to calculate corrosion rates.
- Potentiodynamic Polarization : Determines corrosion current density () and potential () via Tafel extrapolation.
- SEM/EDS : Reveals surface morphology changes and elemental composition post-corrosion.
Discrepancies between gravimetric and polarization results (e.g., lower efficiency in polarization) highlight the importance of multi-method validation .
Advanced Research Questions
Q. How do molecular interactions between N,N-diethylethanamine and acetates affect physicochemical properties?
- Methodological Answer : Refractive index studies of N,N-diethylethanamine with alkyl acetates (C1–C5) reveal negative deviations, indicating specific interactions (e.g., hydrogen bonding or dipole-dipole forces). Empirical models (Lorentz-Lorenz, Gladstone-Dale) quantify these deviations. Longer ester chains reduce interaction strength due to steric hindrance, impacting solvent efficiency in applications like fuel additives .
Q. What mechanistic insights explain the synergistic corrosion inhibition of N,N-diethylethanamine and 2-aminoethanol on copper?
- Methodological Answer : The [A+D] inhibitor combination (N,N-diethylethanamine + 2-aminoethanol) forms a protective film via cooperative adsorption. Electrochemical data show a positive shift in (from -0.45 V to -0.32 V vs. SCE) and a 70% reduction in . Surface coverage () is modeled using:
SEM/EDS confirms smoother surfaces and reduced chloride penetration, suggesting a mixed inhibition mechanism (anodic/cathodic blocking) .
Q. How does 1-chloro-N,N-diethylethanamine compare to traditional halogenation reagents in peptide synthesis?
- Methodological Answer : Unlike SOCl₂ or PCl₃, which require anhydrous conditions and generate acidic byproducts, Ghosez’s reagent operates under neutral pH, preserving acid-labile functional groups. Case studies in peptide coupling demonstrate higher yields (≥90%) for sterically hindered substrates. Comparative kinetic studies using NMR or IR spectroscopy validate its selectivity for carboxylic acids over alcohols or amines .
Q. What contradictions exist in evaluating N,N-diethylethanamine’s corrosion inhibition efficiency?
- Methodological Answer : Gravimetric methods report higher efficiency (e.g., 85% at 298 K) compared to polarization (65%), attributed to differences in experimental timescales and surface coverage dynamics. Gravimetry reflects long-term stability, while polarization captures instantaneous effects. Cross-validation with electrochemical impedance spectroscopy (EIS) resolves such discrepancies by assessing charge transfer resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
